Cas no 31621-01-9 (Benzothiazole,(methylthio)-)

Benzothiazole,(methylthio)- structure
Nome del prodotto:Benzothiazole,(methylthio)-
Benzothiazole,(methylthio)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzothiazole,(methylthio)-
- (Methylthio)benzothiazole
- 31621-01-9
- 2-Methyl mercaptobenzothiazole
- SCHEMBL316415
- CS-W023165
- NSC 5352
- MS-1432
- A833277
- AI3-51102
- 2-(Methylthio)benzothiazole
- MLS000541593
- DTXSID70274236
- AM9910
- 2-(Methylthio)benzothiazole, 97%
- 2-methylthio-1,3-benzothiazole
- CHEBI:1217
- 2-(Methylthio)benzothiozole
- NSC5352
- 2-Methylmercaptobenzothiazole
- CHEMBL1303065
- 2-(Methylmercapto)benzothiazole
- BENZOTHIAZOLETHIOL, 2-METHYL-
- SY037966
- 2-methylsulfanyl-benzothiazole
- AKOS002235202
- NSC-5352
- 2-(Methylsulfanyl)-1,3-benzothiazole
- NS00007832
- UNII-2748L341KY
- 2-methylsulfanyl-1,3-benzothiazole
- 615-22-5
- 2-(Methylsulfanyl)-1,3-benzothiazole #
- 2-Mercaptobenzothiazole Methyl Ether
- W-105142
- 2-(methylthio)-1,3-benzothiazole
- EINECS 210-417-1
- Benzothiazole, (methylthio)-
- NSC 41046
- NSC-41046
- MTBT
- InChI=1/C8H7NS2/c1-10-8-9-6-4-2-3-5-7(6)11-8/h2-5H,1H
- HMS2267P24
- USAF EK-4008
- NSC41046
- FT-0608859
- W11130
- 2748L341KY
- 2-MeSBTH
- IDI1_010254
- IFLab1_004499
- SMR000112274
- Methylcaptax
- M0439
- Q15999703
- Epitope ID:138945
- AC-19507
- Benzothiazole, 2-(methylthio)-
- Benzothiazole, mercapto-2-methyl-
- 2-methylmercaptobenzthiazole
- EN300-111974
- 2-METHYLTHIOBENZOTHIAZOLE
- 2-(Methylthio)benzo[d]thiazole
- MFCD00005784
- 64036-43-7
- NCGC00246570-01
- 2-methylthio-benzothiazole
-
- Inchi: InChI=1S/C8H7NS2/c1-10-8-9-6-4-2-3-5-7(6)11-8/h2-5H,1H3
- Chiave InChI: UTBVIMLZIRIFFR-UHFFFAOYSA-N
- Sorrisi: CSC1=NC2C=CC=CC=2S1
Proprietà calcolate
- Massa esatta: 181.00211
- Massa monoisotopica: 181.001991
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 140
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 66.4
Proprietà sperimentali
- Densità: 1.31
- Punto di ebollizione: 302°Cat760mmHg
- Punto di infiammabilità: 136.4°C
- PSA: 12.89
Benzothiazole,(methylthio)- Letteratura correlata
-
Xin Jiang,Hongliu Xiao,Xiaoying Jia,Jiaxia Pu,Lirong Han,Qinghan Li New J. Chem. 2023 47 14078
-
Ali Raza,Huanlu Song,Junaid Raza,Pei Li,Ku Li,Juan Yao Food Funct. 2020 11 8583
-
Xiaoming Zhu,Wenguang Li,Xiai Luo,Guobo Deng,Yun Liang,Jianbing Liu Green Chem. 2018 20 1970
-
Jian-Bo Feng,Jin-Long Gong,Xiao-Feng Wu RSC Adv. 2014 4 29273
-
Shanjun Song,Ting Ruan,Thanh Wang,Runzeng Liu,Guibin Jiang Environ. Sci.: Processes Impacts 2014 16 1076
31621-01-9 (Benzothiazole,(methylthio)-) Prodotti correlati
- 2757-92-8(2-(Ethylthio)benzothiazole)
- 51769-43-8(2-(Methylthio)-β-naphthothiazole)
- 943-08-8(2-(Difluoromethyl)sulfanyl-1,3-benzothiazole)
- 615-22-5(2-(Methylthio)benzothiazole)
- 1805401-60-8(Methyl 2-aminomethyl-6-cyano-3-ethylphenylacetate)
- 2034210-35-8(N-(1-{3-[(3-cyanopyrazin-2-yl)oxy]piperidin-1-yl}-4-(methylsulfanyl)-1-oxobutan-2-yl)acetamide)
- 1341764-57-5(4-Fluoro-3-methyl-5-nitrobenzoic acid)
- 2138401-74-6(methyl 1-(4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate hydrochloride)
- 2416236-51-4(2-(4-ethynylpiperidin-1-yl)aniline dihydrochloride)
- 2649067-59-2(3-(2-Isocyanatoethyl)-5-methyl-1,2-oxazole)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
